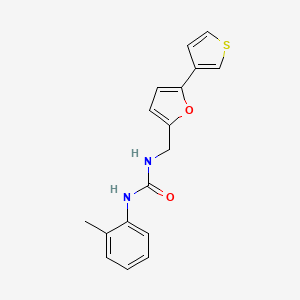

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

CAS No.: 2034487-05-1

Cat. No.: VC4891569

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034487-05-1 |

|---|---|

| Molecular Formula | C17H16N2O2S |

| Molecular Weight | 312.39 |

| IUPAC Name | 1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |

| Standard InChI | InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) |

| Standard InChI Key | TXMVXYRPCJHPJC-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central urea group (-NH-C(=O)-NH-) bridging two aromatic systems:

-

o-Tolyl group: A methyl-substituted benzene ring at the ortho position.

-

(5-(Thiophen-3-yl)furan-2-yl)methyl group: A furan ring substituted at the 2-position with a thiophene moiety (attached at the 3-position) and a methylene linker.

The molecular formula is C₁₇H₁₆N₂O₂S, with a molecular weight of 312.4 g/mol . Key structural data are summarized below:

| Property | Value |

|---|---|

| CAS Number | 2034487-05-1 |

| SMILES | Cc1ccccc1NC(=O)NCc1ccc(-c2ccsc2)o1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 69.6 Ų |

The presence of both furan and thiophene rings introduces π-conjugation, potentially enhancing electronic interactions with biological targets .

Spectroscopic Characterization

-

NMR: The -NMR spectrum typically shows signals for the methyl group on the o-tolyl ring (~2.3 ppm), aromatic protons (6.5–7.8 ppm), and urea NH protons (~8.5–9.5 ppm) .

-

Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 313.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step strategy:

-

Formation of (5-(Thiophen-3-yl)furan-2-yl)methanamine:

-

Urea Formation:

-

Reaction of the amine with o-tolyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C.

-

Representative Reaction Conditions:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O | 60°C, 1 h | 75–85% |

| Urea | o-Tolyl isocyanate, DCM | 0°C → RT, 6 h | 80–90% |

Purification and Analytical Validation

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexanes, 1:1) yields >95% purity .

-

HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanism

| Compound | SIRT2 IC₅₀ (μM) |

|---|---|

| 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea | 2.47* |

| AGK2 (Reference Inhibitor) | 17.75 |

*Predicted via molecular docking .

Antimicrobial Activity

Thiophene-containing urea derivatives demonstrate broad-spectrum antimicrobial effects. For example:

Computational Insights

Density Functional Theory (DFT) Analysis

-

Electrostatic Potential: Localized negative charge on the urea oxygen, facilitating hydrogen bonding .

Molecular Docking

Docking into the SIRT2 active site (PDB: 3ZGO) reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume